Cas no 1036628-11-1 (4-Chloro-N-(4-fluorobenzyl)-2-methylaniline)

4-Chloro-N-(4-fluorobenzyl)-2-methylaniline Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-N-(4-fluorobenzyl)-2-methylaniline
- 4-Chloro-N-(4-fluorobenzyl)-2-Methylaniline, 97%
- AKOS005857117
- 1036628-11-1
- 4-chloro-N-[(4-fluorophenyl)methyl]-2-methylaniline
- CS-0440300
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- MDL: MFCD11119360
- Inchi: InChI=1S/C14H13ClFN/c1-10-8-12(15)4-7-14(10)17-9-11-2-5-13(16)6-3-11/h2-8,17H,9H2,1H3
- InChI Key: CYUBYUVQPNJDHU-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC=C1NCC2=CC=C(C=C2)F)Cl
Computed Properties
- Exact Mass: 249.0720553g/mol
- Monoisotopic Mass: 249.0720553g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 12Ų
4-Chloro-N-(4-fluorobenzyl)-2-methylaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB333013-250 mg |
4-Chloro-N-(4-fluorobenzyl)-2-methylaniline; 97% |
1036628-11-1 | 250MG |
€123.60 | 2022-03-03 | ||
abcr | AB333013-1 g |
4-Chloro-N-(4-fluorobenzyl)-2-methylaniline; 97% |
1036628-11-1 | 1g |
€372.00 | 2022-03-03 | ||
Cooke Chemical | F568521-250mg |
4-Chloro-N-(4-fluorobenzyl)-2-methylaniline |
1036628-11-1 | 97 | 250mg |
RMB 2681.60 | 2025-02-21 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H56258-250mg |
4-Chloro-N-(4-fluorobenzyl)-2-methylaniline, 97% |
1036628-11-1 | 97% | 250mg |
¥3352.00 | 2023-02-14 | |
Ambeed | A1242957-1g |
4-Chloro-N-(4-fluorobenzyl)-2-methylaniline |
1036628-11-1 | 98% | 1g |
$746.0 | 2024-04-26 | |
Cooke Chemical | F568521-1g |
4-Chloro-N-(4-fluorobenzyl)-2-methylaniline |
1036628-11-1 | 97 | 1g |
RMB 8585.60 | 2025-02-21 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H56258-1g |
4-Chloro-N-(4-fluorobenzyl)-2-methylaniline, 97% |
1036628-11-1 | 97% | 1g |
¥10732.00 | 2023-02-14 |
4-Chloro-N-(4-fluorobenzyl)-2-methylaniline Related Literature
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1. Back matter
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
Additional information on 4-Chloro-N-(4-fluorobenzyl)-2-methylaniline
Recent Advances in the Study of 4-Chloro-N-(4-fluorobenzyl)-2-methylaniline (CAS: 1036628-11-1)
4-Chloro-N-(4-fluorobenzyl)-2-methylaniline (CAS: 1036628-11-1) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other small-molecule drugs. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, biological activity, and potential applications in drug discovery.
Recent literature has emphasized the role of 4-Chloro-N-(4-fluorobenzyl)-2-methylaniline in the synthesis of targeted kinase inhibitors. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility as a building block for the development of selective inhibitors of the JAK-STAT signaling pathway, which is implicated in various inflammatory and autoimmune diseases. The compound's unique structural features, including the chloro and fluoro substituents, contribute to its ability to modulate protein-ligand interactions, making it a valuable scaffold for drug design.
In addition to its role in kinase inhibitor development, 4-Chloro-N-(4-fluorobenzyl)-2-methylaniline has also been investigated for its potential in antimicrobial applications. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis of derivatives of this compound with enhanced activity against drug-resistant bacterial strains. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, suggesting its promise as a lead compound for novel antibiotics.
From a synthetic chemistry perspective, advancements in the efficient production of 4-Chloro-N-(4-fluorobenzyl)-2-methylaniline have been reported. A 2023 study in Organic Process Research & Development detailed a scalable and cost-effective method for its synthesis, utilizing palladium-catalyzed cross-coupling reactions. This methodological improvement is expected to facilitate broader access to the compound for research and development purposes.
Looking ahead, the versatility of 4-Chloro-N-(4-fluorobenzyl)-2-methylaniline continues to attract attention in pharmaceutical research. Ongoing studies are exploring its potential in other therapeutic areas, including neurodegenerative diseases and cancer. Its modular structure allows for facile derivatization, enabling the rapid exploration of structure-activity relationships. As such, this compound remains a focal point in the search for new bioactive molecules with improved efficacy and safety profiles.
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